molecular formula C16H17ClN2O4 B11829461 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid

カタログ番号: B11829461
分子量: 336.77 g/mol
InChIキー: RLMYRHPQFPQSQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a tricyclic pyrrolo[3,2,1-ij]quinazoline core fused with a dihydro-1H-pyrrole ring. Key functional groups include a tert-butoxycarbonyl (Boc) protective group at position 2, a chlorine substituent at position 8, and a carboxylic acid moiety at position 5.

Synthesis of such compounds typically involves multi-step strategies, including cyclization reactions, protective group chemistry, and purification via column chromatography (e.g., using ethyl acetate/cyclohexane eluents) . Analytical characterization relies on NMR, IR, and mass spectrometry (MS), with spectral data consistent with fused heterocyclic systems .

特性

分子式

C16H17ClN2O4

分子量

336.77 g/mol

IUPAC名

6-chloro-10-[(2-methylpropan-2-yl)oxycarbonyl]-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carboxylic acid

InChI

InChI=1S/C16H17ClN2O4/c1-16(2,3)23-15(22)19-7-9-6-11(17)12(14(20)21)10-4-5-18(8-19)13(9)10/h4-6H,7-8H2,1-3H3,(H,20,21)

InChIキー

RLMYRHPQFPQSQF-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)O)Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrroloquinazoline core through a series of cyclization reactions. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

化学反応の分析

科学研究における用途

2-(tert-ブトキシカルボニル)-8-クロロ-2,3-ジヒドロ-1H-ピロロ[3,2,1-ij]キナゾリン-7-カルボン酸は、科学研究にいくつかの用途があります。

科学的研究の応用

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid has several applications in scientific research:

作用機序

類似化合物の比較

類似化合物

独自性

2-(tert-ブトキシカルボニル)-8-クロロ-2,3-ジヒドロ-1H-ピロロ[3,2,1-ij]キナゾリン-7-カルボン酸は、Boc保護アミン、塩素原子、およびピロロキナゾリンコアを組み合わせているため、ユニークです。これらの特徴の組み合わせにより、有機合成における汎用性の高い中間体となり、医薬品化学において貴重な化合物になります。

類似化合物との比較

Structural Analogs with Boc-Protected Heterocycles

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()

Compounds 10a–e from share the Boc-protected pyrrole core but differ in substituents. For example:

  • 10a : Contains two 1-methylindol-3-yl groups at positions 4 and 3.
  • 10b : Features dimethylindolyl substituents, increasing steric bulk.

Key Differences :

  • The target compound’s quinazoline core is absent in 10a–e , which instead have simpler pyrrole systems.
  • The carboxylic acid in the target compound is replaced by an ethyl ester in 10a–e , altering acidity and reactivity .
Tetrahydrothieno[2,3-c]pyridine Derivatives ()

Examples include 6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.

Comparison :

  • Core Structure : The thiophene-pyridine fusion in differs from the pyrroloquinazoline system, impacting aromaticity and electronic properties.
  • Substituents : Both compounds feature Boc and carboxylic acid groups, but the chlorine position varies (position 2 vs. 8) .

Functional Group and Reactivity Comparison

Chlorine Substituents
  • The target compound’s chlorine at position 8 may enhance electrophilic substitution resistance, similar to 10a–e (chlorine absent) and 174073-95-1 (difluoro-pyrrolidine derivative) .
  • Chlorine in 1346447-18-4 (dihydro-[1,4]dioxino[2,3-b]pyridine) is positioned on the pyridine ring, influencing hydrogen bonding .
Carboxylic Acid vs. Ester Derivatives
  • Carboxylic acids (e.g., target compound, 2385541-78-4 ) exhibit higher polarity compared to esters (e.g., 10a–e ), affecting solubility and biological membrane permeability .

Spectral and Analytical Data

NMR Shifts
  • Boc Group : In 10a , the Boc tert-butyl protons appear at δ 1.34 (s, 9H), consistent with similar compounds .
  • Chlorine Effects : In chlorine-containing analogs (e.g., 1346447-18-4 ), deshielding effects alter adjacent proton shifts .
IR and MS Data
  • Carboxylic Acid : Expected IR peak ~1700 cm⁻¹ (C=O stretch), absent in ester derivatives like 10a–e (IR ~1744 cm⁻¹ for esters) .
  • MS Fragmentation : Boc group loss (e.g., 10a : m/z 498 [M⁺−C₄H₈O₂]) is a common fragmentation pathway .

生物活性

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula: C14H16ClN3O3
Molecular Weight: 301.75 g/mol
CAS Number: 2316684-63-4

The compound features a pyrroloquinazoline core, which is known for diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for the protection of amine functionalities.

Anticancer Properties

Research indicates that compounds similar to 2-(tert-butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid exhibit significant anticancer properties. For instance:

  • Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells by modulating various signaling pathways, including those involving G-protein coupled receptors (GPCRs) and kinases .

Antimicrobial Activity

Studies have shown that derivatives of pyrroloquinazoline compounds possess antimicrobial properties. The presence of the chloro substituent enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit serine/threonine kinases involved in cell cycle regulation and inflammation pathways.

Synthesis Methods

The synthesis of 2-(tert-butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Protection of Amine Groups: Using di-tert-butyl dicarbonate to protect amine functionalities.
  • Formation of the Pyrroloquinazoline Core: Utilizing cyclization reactions involving chloro-substituted intermediates.

Case Studies

A study published in Pharmaceutical Research investigated a series of pyrroloquinazoline derivatives for their anticancer activity. The results indicated that compounds with a similar structure exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.4MDA-MB-231
Compound B7.8A549
2-(tert-Butoxycarbonyl)-8-chloro...6.5HeLa

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。